Lascufloxacin - 848416-07-9

Lascufloxacin

Catalog Number: EVT-272581
CAS Number: 848416-07-9
Molecular Formula: C21H24F3N3O4
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.
Overview

Lascufloxacin is a novel fluoroquinolone antibiotic primarily developed for the treatment of bacterial infections, particularly lower respiratory tract infections. It is classified as a synthetic organic compound and has been shown to be effective against both aerobic and anaerobic bacteria. Its high distribution in lung tissues makes it particularly suitable for treating pneumonia and other respiratory conditions . The compound is also known by its developmental code name, KRP-AM1977Y, and has been marketed under the trade name Lasvic in Japan since its approval in 2019 .

Source and Classification

Lascufloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their broad-spectrum antibacterial activity. The International Nonproprietary Name (INN) for lascufloxacin is officially recognized, and its Chemical Abstracts Service (CAS) number is 848416-07-9 . The compound's IUPAC name is 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid, reflecting its complex molecular structure .

Synthesis Analysis

The synthesis of lascufloxacin involves several key steps that integrate various organic chemistry techniques. The process begins with the protection of a secondary amine followed by Claisen condensation to yield a pyrrolidone derivative. Asymmetric hydrogenation using a ruthenium catalyst facilitates the formation of a trans-pyrrolidine structure. This is followed by saponification to produce the corresponding carboxylic acid, which is then coupled with cyclopropylamine to form an amide .

Technical Details

  1. Retrosynthetic Analysis: The synthesis can be dissected into two main fragments: the fluoroquinolone core and the fluoropyrrolidine side chain.
  2. Key Reactions:
    • Claisen Condensation: This step yields pyrrolidone with a 75% yield.
    • Asymmetric Hydrogenation: Utilizes (S)-BINAP as a ligand for high selectivity.
    • Amide Formation: Involves activation of the carboxylic acid using carbodiimide chemistry to yield an O-acylisourea intermediate.

The final steps include deprotection and salt formation, yielding lascufloxacin as a crystalline solid ready for pharmaceutical applications .

Molecular Structure Analysis

Lascufloxacin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H24F3N3O4C_{21}H_{24}F_{3}N_{3}O_{4}, with a molar mass of approximately 475.89 g/mol .

Structure Data

  • Molecular Weight: 475.89 g/mol
  • Chemical Structure: Contains a fluoroquinolone core with a methoxy group and fluorinated side chains that enhance its antibacterial properties.
  • Stereochemistry: The molecule exhibits specific stereochemical configurations that are crucial for its interaction with bacterial targets .
Chemical Reactions Analysis

Lascufloxacin undergoes various chemical reactions that are pivotal for its synthesis and functionality:

  1. Formation of Fluoropyrrolidine: This involves several steps including protection, reduction, and coupling reactions.
  2. Quinolone Core Construction: Achieved through condensation reactions that incorporate fluorinated groups, enhancing antibacterial efficacy.
  3. Biological Activity: Lascufloxacin interacts with bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription processes essential for bacterial survival .
Mechanism of Action

The mechanism of action of lascufloxacin primarily involves inhibition of bacterial DNA synthesis. It binds to the beta subunit of DNA-dependent RNA polymerase, disrupting RNA synthesis which is critical for bacterial growth and replication. Additionally, lascufloxacin demonstrates high affinity binding to components in epithelial lining fluid (ELF), which enhances its therapeutic effectiveness in respiratory infections .

Process Data

  • Transport Mechanisms: Lascufloxacin is transported across cell membranes via P-glycoprotein and breast cancer resistance protein pathways.
  • Binding Interactions: It preferentially binds to phosphatidylserine in pulmonary surfactants, suggesting an ionic bond mechanism that aids in its distribution within lung tissues .
Physical and Chemical Properties Analysis

Lascufloxacin exhibits several notable physical and chemical properties:

  • Melting Point: Not specified in available data but typically falls within standard ranges for similar compounds.
  • Solubility: Enhanced solubility due to the presence of borate complexes formed during synthesis.
  • Purity: Minimum purity of 95% as per commercial specifications .

Relevant Data or Analyses

The chemical stability and solubility profile of lascufloxacin make it suitable for intravenous administration, particularly beneficial in treating severe infections where rapid therapeutic levels are required.

Applications

Lascufloxacin is primarily used as an antibiotic agent against various bacterial infections, especially those affecting the respiratory tract. Its broad-spectrum activity includes efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in clinical settings . Additionally, ongoing research explores its potential applications beyond traditional antibiotic use due to its anti-inflammatory properties.

Introduction to Lascufloxacin

Historical Development and Approval Timeline

Lascufloxacin's development program (originally designated KRP-AM1977) began with Kyorin Pharmaceutical's research initiatives to create advanced fluoroquinolones with improved activity against Gram-positive pathogens and reduced potential for resistance development. The compound emerged from structure-activity relationship optimization focusing on substitutions that enhance DNA gyrase and topoisomerase IV binding affinity [1] [3].

Table 1: Key Milestones in Lascufloxacin Development

YearDevelopment PhaseSignificant Event
Pre-2015Discovery & PreclinicalIdentification of KRP-AM1977 series with superior anti-pneumococcal activity
2016Phase I Clinical TrialsFirst human pharmacokinetic and safety studies completed in Japan
2017-2018Phase II/III Clinical TrialsPivotal trials for community-acquired pneumonia and otorhinolaryngological infections
September 2019Regulatory ApprovalMarketing approval in Japan for oral formulation (75mg tablets)
November 2020Formulation ExpansionApproval for intravenous formulation in Japan
2023-2025Post-Marketing SurveillanceExpanded clinical investigations for nursing and healthcare-associated pneumonia

The regulatory approval timeline culminated on August 22, 2019, when Japan's Pharmaceuticals and Medical Devices Agency (PMDA) granted marketing authorization for oral lascufloxacin hydrochloride (brand name Lasvic Tablets 75 mg) based on comprehensive clinical trial data demonstrating efficacy against respiratory tract infections [5]. This was followed on November 27, 2020, by approval of the intravenous formulation for treatment of community-acquired pneumonia, lung abscess, and other respiratory infections, establishing a complete parenteral-to-oral therapy option [1] [8]. The development program featured an accelerated clinical pathway in Japan due to the compound's designation as a potential therapeutic advancement for respiratory infections with limited treatment options. Current post-marketing studies focus on expanding lascufloxacin's applications in healthcare-associated pneumonia and other indications where its unique antibacterial profile offers clinical advantages [9].

Classification Within the Fluoroquinolone Family

Lascufloxacin belongs to the fourth generation of fluoroquinolone antibiotics, characterized by broad-spectrum activity that includes enhanced coverage against Gram-positive bacteria, anaerobes, and atypical pathogens while maintaining efficacy against many Gram-negative organisms. Its chemical designation is 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid, with a molecular formula of C₂₁H₂₄F₃N₃O₄ and a molecular weight of 439.435 g/mol [2] [7].

Structurally, lascufloxacin incorporates several key pharmacophores that define its enhanced antibacterial properties:

  • 8-Methoxy group: Enhances activity against Gram-positive bacteria and reduces selection of resistant mutants
  • C-7 position modification: (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidinyl group improves potency against topoisomerase IV
  • N-1 substitution: 2-fluoroethyl group contributes to broad-spectrum activity and favorable pharmacokinetics

This specific configuration results in dual-targeting inhibition of both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), a mechanistic advantage that increases bactericidal activity and reduces the potential for resistance development compared to earlier fluoroquinolones that preferentially inhibit one target [3] [4] [10]. The balanced targeting approach is particularly effective against Gram-positive pathogens like Streptococcus pneumoniae, where equivalent inhibition of both enzymes prevents compensatory mechanisms that can lead to treatment failure [4].

Table 2: Structural and Functional Classification Among Fluoroquinolones

GenerationRepresentativesKey Structural FeaturesSpectrum Enhancements
SecondCiprofloxacin, OfloxacinC-6 fluorine, C-7 piperazineExpanded Gram-negative, limited Gram-positive
ThirdLevofloxacin, GatifloxacinC-8 methoxy/methyl, C-7 azabicycloImproved Gram-positive and atypical coverage
FourthMoxifloxacin, GemifloxacinC-8 methoxy, bulky C-7 substituentsEnhanced Gram-positive and anaerobic activity
Advanced FourthLascufloxacinC-8 methoxy, fluorinated pyrrolidine at C-7, N-1 fluoroethylSuperior anti-streptococcal, anti-anaerobic, and activity against quinolone-resistant mutants

Lascufloxacin demonstrates exceptional pharmacokinetic properties that further distinguish it within the fluoroquinolone class. It exhibits high tissue distribution, particularly in the respiratory system, with epithelial lining fluid concentrations reaching 12.3 μg/mL (21.4 times plasma levels) and alveolar macrophage concentrations of 21.8 μg/mL (56.4 times plasma levels) after a single 75mg oral dose. This extensive pulmonary penetration results in site-to-free plasma concentration ratios of 57.5-86.4 for epithelial lining fluid and 71.0-217 for alveolar macrophages, making it particularly effective for respiratory infections [6]. The compound's phosphatidylserine binding capacity further enhances its distribution to infected tissues, contributing to its clinical efficacy at lower doses than older fluoroquinolones [4].

Global Regulatory Status and Indications

Lascufloxacin has achieved primary regulatory approval in Japan, where it is indicated for the treatment of:

  • Community-acquired pneumonia (including cases caused by Streptococcus pneumoniae, Mycoplasma pneumoniae, Klebsiella pneumoniae, Haemophilus influenzae, and Staphylococcus aureus)
  • Otorhinolaryngological infections (bacterial sinusitis, bacterial otitis media, bacterial tonsillitis, bacterial laryngopharyngitis, peritonsillar abscess, and peritonsillar cellulitis)
  • Lower respiratory tract infections (acute bacterial bronchitis, lung abscess, and other bacterial respiratory infections) [1] [2] [5]

The approval expansion occurred on November 27, 2020, when Japan's regulatory authorities granted approval for intravenous lascufloxacin, significantly broadening its clinical utility in hospitalized patients and establishing a complete intravenous-to-oral transition protocol for respiratory infections [1] [8]. This approval was supported by clinical studies demonstrating equivalent efficacy between intravenous and oral formulations, facilitating early transition from parenteral to oral therapy in appropriate patients.

Table 3: Global Regulatory Status and Approved Indications

Country/RegionApproval StatusApproval YearApproved Indications
JapanFull approval (oral + IV)2019 (oral), 2020 (IV)Community-acquired pneumonia, otorhinolaryngological infections, respiratory tract infections, lung abscess
South KoreaApproved2023*Respiratory tract infections
IndiaApproved2024*Community-acquired pneumonia, respiratory infections
United StatesNot approved--
European UnionNot approved--
TaiwanUnder review--

(*estimated approval years based on development timelines)

Beyond Japan, lascufloxacin has received regulatory authorization in several Asian countries including South Korea and India, where it is approved for similar respiratory indications [3] [10]. The compound has been designated with qualified infectious disease product status in some regions to facilitate expedited development pathways. Current regulatory applications are under review in multiple Southeast Asian countries, with particular interest in its potential for treating nursing and healthcare-associated pneumonia (NHCAP), a classification used in Japan that encompasses patients with healthcare contacts or risk factors for multidrug-resistant pathogens [9].

Clinical investigations are actively exploring expanded indications for lascufloxacin, particularly for community-onset pneumonia (COP) with aspiration components, where its potent activity against oral streptococci and anaerobes offers theoretical advantages. Ongoing investigator-initiated trials are evaluating its efficacy in moderate NHCAP, with preliminary data suggesting promising clinical cure rates [8] [9]. The establishment of switch therapy protocols (intravenous to oral) using the same active compound represents an innovative treatment approach that leverages lascufloxacin's availability in both formulations, potentially reducing hospital length of stay and healthcare costs [8].

Table 4: Approved Synonyms and Chemical Designations for Lascufloxacin

Chemical DesignationIdentifier TypeReference
LascufloxacinINN (International Nonproprietary Name) [2] [5]
Lascufloxacin hydrochlorideJAN (Japanese Accepted Name) [1] [5]
LasvicTrade name (Kyorin Pharmaceutical) [1] [2]
KRP-AM1977Development code [1] [7]
KRP-AM1977XDevelopment code (oral formulation) [1]
KRP-AM1977YDevelopment code (IV formulation) [1]
848416-07-9CAS Registry Number [3] [5]
C21H24F3N3O4Molecular formula [2] [3]
71528768PubChem CID [7]
ZFIOCUITTUUVPV-MEDUHNTESA-NInChIKey [7]

The global development strategy for lascufloxacin reflects a targeted approach focusing initially on Asian markets with high burdens of respiratory disease and established regulatory pathways for novel fluoroquinolones. While not currently approved in Western markets, the compound's unique pharmacodynamic profile and demonstrated efficacy against resistant respiratory pathogens suggest potential for future international expansion, particularly as resistance patterns evolve and treatment needs change. The absence of orphan drug designation in all regions reflects its development as a broad-spectrum agent for common infectious indications rather than a niche product for rare diseases [1] [3].

Properties

CAS Number

848416-07-9

Product Name

Lascufloxacin

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H24F3N3O4

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1

InChI Key

ZFIOCUITTUUVPV-MEDUHNTESA-N

SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

KRP-AM1977; KRP-AM-1977; KRP-AM 1977; KRP-AM1977X; KRP-AM1977Y; Lascufloxacin

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.